

physical and chemical properties of Methyl 4-chloroquinazoline-7-carboxylate

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Compound of Interest

Compound Name: Methyl 4-chloroquinazoline-7-carboxylate

Cat. No.: B062593

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An In-depth Technical Guide to Methyl 4-chloroquinazoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloroquinazoline-7-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the quinazoline scaffold, a privileged structure in pharmaceutical development, this molecule serves as a versatile building block for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Methyl 4-chloroquinazoline-7-carboxylate**, including its structural identifiers, and predicted physicochemical characteristics. Furthermore, this document outlines general methodologies for the synthesis and characterization of quinazoline derivatives and discusses the reactivity and potential therapeutic applications of this class of compounds, with a particular focus on their role as kinase inhibitors.

Core Compound Identification and Properties

Methyl 4-chloroquinazoline-7-carboxylate is identified by the CAS Number 183322-47-6. Its chemical structure and fundamental properties are summarized in the tables below.

Identifier	Value	Source
IUPAC Name	methyl 4-chloroquinazoline-7-carboxylate	N/A
CAS Number	183322-47-6	N/A
Molecular Formula	C ₁₀ H ₇ ClN ₂ O ₂	[1]
Molecular Weight	222.63 g/mol	[2]
Canonical SMILES	COC(=O)C1=CC2=C(C=C1)C(=NC=N2)Cl	[1]
InChI Key	BYHDRGRVVXBJIP-UHFFFAOYSA-N	[1]
Physical Property	Value	Source
Physical Appearance	Solid (predicted)	N/A
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Data not available	N/A
Predicted XLogP3	2.4	[1]

Spectroscopic and Analytical Data

While specific experimental spectra for **Methyl 4-chloroquinazoline-7-carboxylate** are not readily available in the public domain, predicted mass spectrometry data provides insight into its fragmentation patterns and molecular ion characteristics.

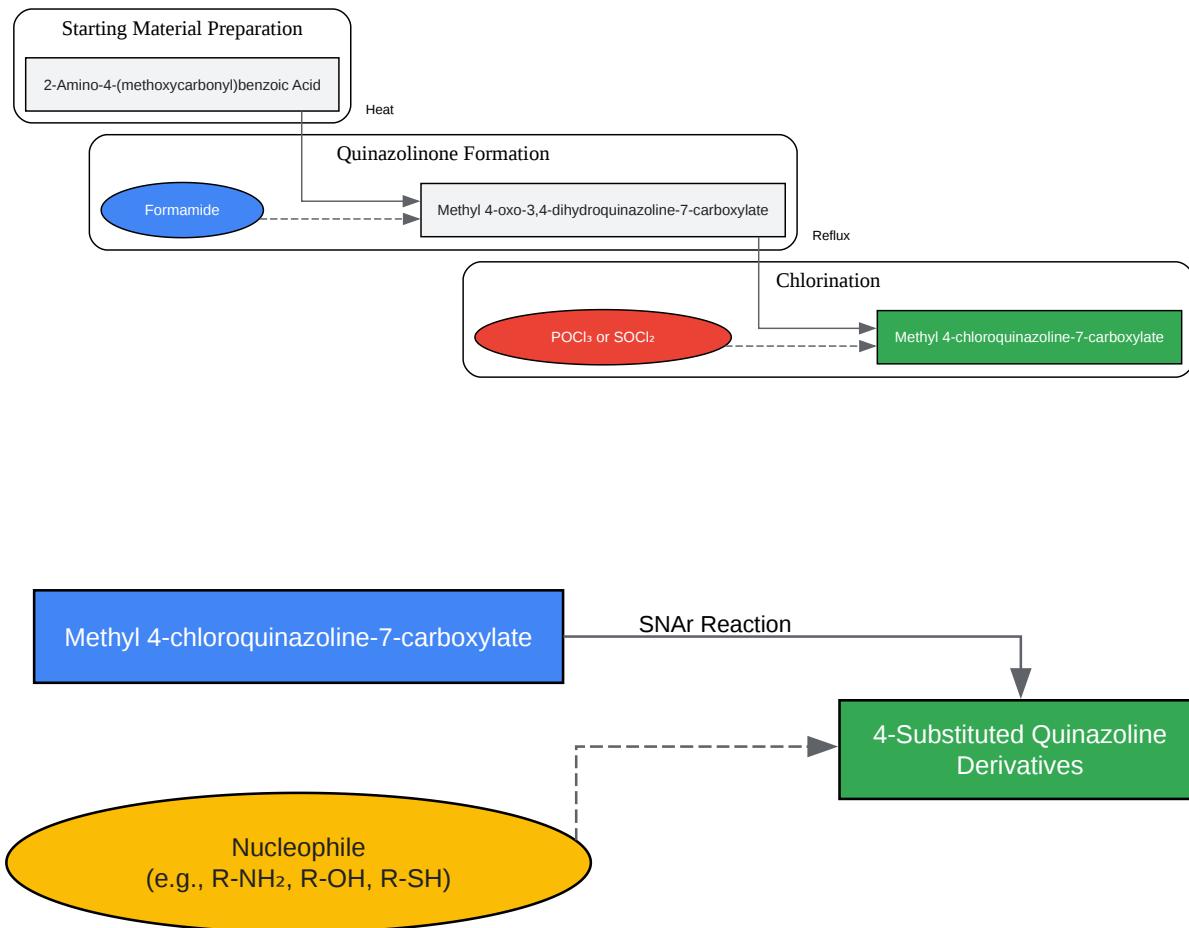
Adduct	m/z	Predicted Collision Cross Section (Å ²)	Source
[M+H] ⁺	223.02688	142.3	[1]
[M+Na] ⁺	245.00882	153.3	[1]
[M-H] ⁻	221.01232	144.5	[1]
[M+NH ₄] ⁺	240.05342	160.1	[1]
[M+K] ⁺	260.98276	149.3	[1]
[M] ⁺	222.01905	146.6	[1]
[M] ⁻	222.02015	146.6	[1]

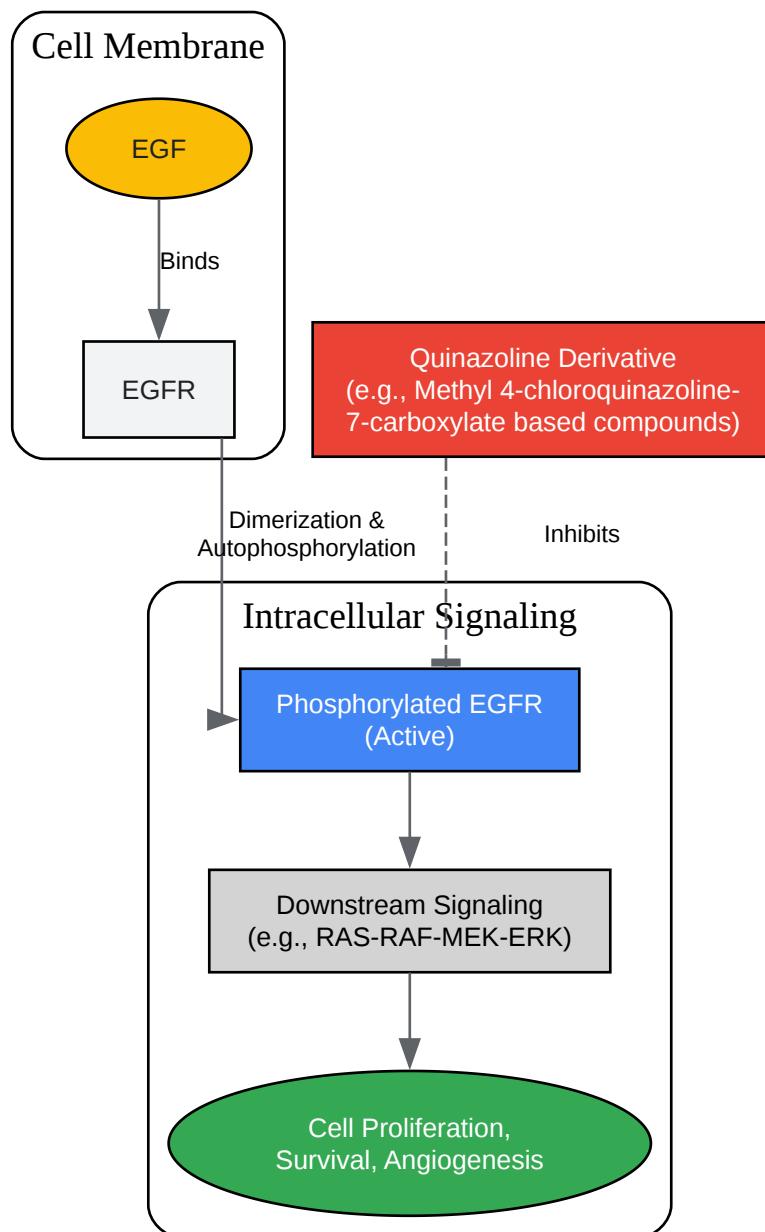
Synthesis and Purification

A definitive, detailed experimental protocol for the synthesis of **Methyl 4-chloroquinazoline-7-carboxylate** is not explicitly documented in readily accessible literature. However, the synthesis of the 4-chloroquinazoline core is a well-established process in organic chemistry. A general approach involves the cyclization of an appropriately substituted anthranilic acid derivative followed by chlorination.

General Synthetic Approach

A plausible synthetic route, based on established methodologies for similar quinazoline derivatives, is outlined below. This should be considered a general guideline and would require optimization for this specific target molecule.





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References

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